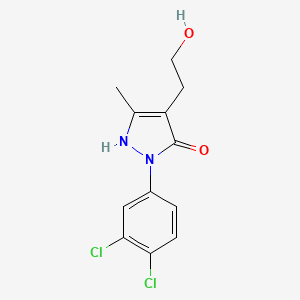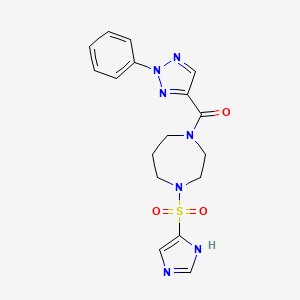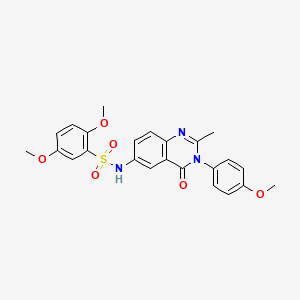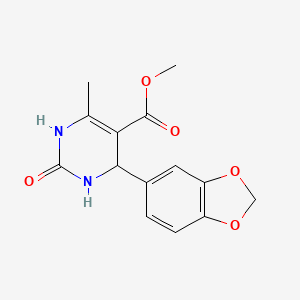![molecular formula C20H17F3N2O2 B2723058 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 851404-66-5](/img/structure/B2723058.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antibacterial Activity
A study by Largani et al. (2017) on the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides highlighted their in vitro antibacterial activity against several bacteria, including Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibacterial agents (Largani et al., 2017).
Catalysis
The work by Xia et al. (2016) on copper(II)-catalyzed remote sulfonylation of aminoquinolines showcases the utility of these compounds in synthetic chemistry, particularly in introducing sulfonyl groups through a radical coupling mechanism, thereby expanding the toolkit for modifying quinoline derivatives for various applications (Xia et al., 2016).
Fluorescent Sensing
The design and evaluation of fluorescent chemosensors for metal ions are critical in biological and environmental monitoring. Li et al. (2014) developed a new sensor with a quinoline group acting as the fluorogenic unit, demonstrating selective sensing of Zn(2+) over other cations, indicating potential applications in detecting and quantifying metal ions in various settings (Li et al., 2014).
特性
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c1-12-5-6-13-10-15(19(27)25-17(13)9-12)7-8-24-18(26)14-3-2-4-16(11-14)20(21,22)23/h2-6,9-11H,7-8H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOYTEIYGFWCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2722975.png)
![2,5-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2722976.png)

![N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2722980.png)
![(E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2722981.png)
![Methyl 4-({[1-(4-chlorophenyl)-2-oxo-3-pyrrolidinylidene]methyl}amino)benzenecarboxylate](/img/structure/B2722982.png)

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2722988.png)


![4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2722993.png)
![Tert-butyl 2-[(2-bromoacetyl)amino]acetate](/img/structure/B2722994.png)
![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)
